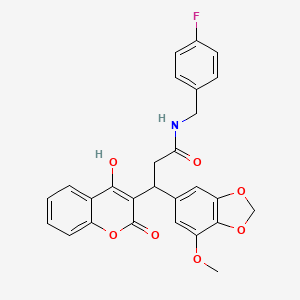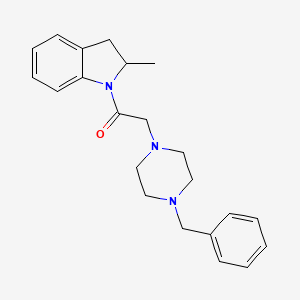acetate](/img/structure/B11037009.png)
Methyl [(2,4-dihydroxyphenyl)amino](oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methyl ester group, a dihydroxyaniline moiety, and an oxoacetate group. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE typically involves the reaction of 2,4-dihydroxyaniline with methyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The purification process may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dihydroxyaniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
相似化合物的比较
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE can be compared with other similar compounds, such as:
METHYL 2-(ALLYLAMINO)BENZOATE: Similar structure but with an allylamino group instead of a dihydroxyaniline moiety.
4-HYDROXY-2-QUINOLONES: Compounds with a quinolone core structure, exhibiting different biological activities.
COUMARIN DERIVATIVES: Compounds with a benzopyranone structure, known for their diverse pharmacological properties.
The uniqueness of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
methyl 2-(2,4-dihydroxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)8(13)10-6-3-2-5(11)4-7(6)12/h2-4,11-12H,1H3,(H,10,13) |
InChI 键 |
NFIYKGPYDCFIQX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)NC1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methoxybenzoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B11036927.png)
![2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B11036939.png)
![(2E)-N-(4-Ethylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11036943.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)isoleucinamide](/img/structure/B11036946.png)
![Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11036951.png)
![2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline](/img/structure/B11036955.png)
![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B11036962.png)
![N-(2,3-dichlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11036963.png)

![3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11036973.png)
![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036994.png)

![4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037007.png)
![ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11037012.png)
